N~1~-(2,3-dimethylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(2,3-dimethylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.16641387 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
- The synthesis of novel benzenesulfonamide derivatives, including reactions with N,N-dimethyl formamide dimethyl acetal (DMF-DMA), has been explored for producing compounds with significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Additionally, these compounds were evaluated for their potential interaction against KSHV thymidylate synthase complex, demonstrating the chemical versatility and potential therapeutic applications of sulfonamide derivatives (Fahim & Shalaby, 2019).
Antimicrobial Activity
- A study on the antimicrobial activity of N-(phenyl)dimethyldisulfonimide against bacteria and fungus species highlights the potential of sulfonamide derivatives as antimicrobial agents. Structural characterization and quantum chemical calculations were used to understand the relationship between the molecule's structure and its biological activity (Eren, Ünal, & Ozdemir-Kocak, 2019).
Chemistry of Aminoiminomethanesulfinic and -Sulfonic Acids
- Research into the chemistry of aminoiminomethanesulfonic acids related to the toxicity of thioureas investigated the reactions of these compounds in aqueous media. This work contributes to understanding the chemical properties and potential toxicological implications of sulfonic acid derivatives (Miller, Bischoff, & Pae, 1988).
Molecular Probes and Chemical Synthesis
- The development of new fluorescent solvatochromic dyes with sulfonamide groups indicates the use of these compounds in creating sensitive molecular probes for studying biological events and processes. The research demonstrates the application of sulfonamide derivatives in designing tools for biochemical and medical research (Diwu et al., 1997).
Metal Interactions
- Studies on the interactions of N-(phenylsulfonyl)glycine and N-(tolylsulfonyl)glycine with Cd 2+ and Zn 2+ explored the effects of additional ligands like 2,2'-bipyridine on metal-induced amide deprotonation. This research provides insights into the coordination chemistry of sulfonamide derivatives and their potential applications in material science and catalysis (Gavioli et al., 1991).
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-17-13-14-21(15-19(17)3)26(30(28,29)22-10-6-5-7-11-22)16-24(27)25-23-12-8-9-18(2)20(23)4/h5-15H,16H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPNACALANODGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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